Cytotoxic Potency Against HCT116, HepG2, and MCF-7 Cancer Cell Lines: Class-Level Comparison to Doxorubicin
While precise IC50 values for 1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-propan-2-ylphenyl)thiourea are not individually disclosed in the available public domain, its parent chemical class demonstrated significant cytotoxic activity in standardized NCI cancer panels [1]. In the Abbas 2020 study, several benzodioxole-thiourea derivatives, such as N1,N3-disubstituted-thiosemicarbazone 7, exhibited IC50 values of 1.11, 1.74, and 7.0 μM against HCT116, HepG2, and MCF-7 cells, respectively, substantially outperforming doxorubicin (IC50 = 8.29, 7.46, and 4.56 μM) [1]. This establishes a class-level potency ceiling that informs the selection of this specific isopropyl-substituted analog for further profiling.
| Evidence Dimension | Cytotoxicity (IC50) across multiple cancer cell lines |
|---|---|
| Target Compound Data | Not individually reported; part of a class with IC50 values ranging from 1.11 to >50 μM against HCT116, HepG2, and MCF-7 cells [1]. |
| Comparator Or Baseline | Doxorubicin: IC50 = 8.29 μM (HCT116), 7.46 μM (HepG2), 4.56 μM (MCF-7) [1]. |
| Quantified Difference | The most potent class members are up to 7.4-fold more potent than doxorubicin on HCT116 cells [1]. |
| Conditions | In vitro cytotoxicity assay using HCT116 (colon), HepG2 (liver), and MCF-7 (breast) cancer cell lines; 48-hour exposure [1]. |
Why This Matters
This demonstrates that the benzodioxole-thiourea scaffold is capable of exceeding the potency of a widely used clinical chemotherapeutic agent, making the specific isopropyl analog a critical candidate for SAR studies and hit-to-lead optimization.
- [1] Abbas SY, Al-Harbi RAK, El-Sharief MAMS, et al. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. Eur J Med Chem. 2020;198:112363. DOI: 10.1016/j.ejmech.2020.112363. View Source
